

Application Notes and Protocols for JNJ0966 in HT1080 Cell Invasion Assay

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Compound of Interest			
Compound Name:	JNJ0966		
Cat. No.:	B1672983	Get Quote	

Topic: JNJ0966 Protocol for HT1080 Cell Invasion Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

HT1080, a human fibrosarcoma cell line, is a widely used model for studying cancer cell invasion and metastasis due to its high invasive potential. A key mechanism driving this invasion is the secretion of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which degrade the extracellular matrix (ECM), allowing cancer cells to penetrate surrounding tissues.[1][2] JNJ0966 is a highly selective, allosteric inhibitor of proMMP-9 activation.[3][4] It interacts with a structural pocket near the zymogen cleavage site of proMMP-9, preventing its conversion to the active MMP-9 enzyme without affecting the catalytic activity of already active MMPs or the activation of other MMPs like MMP-2.[3][4] This targeted inhibition of MMP-9 activation makes JNJ0966 a valuable tool for investigating the specific role of MMP-9 in HT1080 cell invasion and for evaluating novel anti-metastatic therapeutic strategies.

These application notes provide a detailed protocol for utilizing **JNJ0966** in a Matrigel-based HT1080 cell invasion assay.

Data Presentation

Table 1: Inhibitory Activity of JNJ0966 and Other MMP Inhibitors on HT1080 Cell Invasion



Compound	Target	IC50 in HT1080 Invasion Assay (μΜ)	Reference
JNJ0966	proMMP-9 Activation (Allosteric)	1.0 (95% CI 0.8–1.4)	[3]
GM6001	Broad-spectrum MMP inhibitor	1.4 (95% CI 0.7–2.8)	[3]
Doxycycline	Non-selective MMP inhibitor	21.4 (95% CI 13.7– 33.5)	[3]

Experimental Protocols

- 1. Materials
- HT1080 human fibrosarcoma cells (ATCC® CCL-121™)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
- Corning® Matrigel® Basement Membrane Matrix
- 24-well cell culture plates with 8.0 µm pore size inserts (e.g., Corning® BioCoat™ Matrigel® Invasion Chambers or similar)
- JNJ0966 (prepare stock solution in DMSO)
- Calcein AM or other suitable fluorescent dye for cell labeling and quantification
- Cotton swabs



2. Cell Culture

- Culture HT1080 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[5]
- Passage cells upon reaching 70-80% confluency.[6] For the invasion assay, use cells from a healthy, log-phase culture.[5]
- 3. HT1080 Cell Invasion Assay Protocol with JNJ0966

This protocol is adapted from standard HT1080 invasion assay procedures.[7][8]

Day 1: Preparation of Matrigel-coated Inserts and Cell Seeding

- Thaw Matrigel® on ice overnight at 4°C. Keep all Matrigel-related solutions and pipette tips cold to prevent premature gelling.[6]
- Dilute Matrigel® to the desired concentration (e.g., 200-300 μg/mL) with ice-cold, serum-free DMEM.[8]
- Carefully add 100 μ L of the diluted Matrigel® solution to the center of the apical chamber of the 24-well inserts.
- Incubate the plates at 37°C for at least 2-4 hours to allow the Matrigel® to solidify.
- While the Matrigel® is solidifying, prepare the HT1080 cells. Harvest cells and wash twice with serum-free DMEM to remove any residual serum.
- Resuspend the cells in serum-free DMEM to a final concentration of 2.5 x 10⁵ cells/mL.
- Prepare serial dilutions of **JNJ0966** in serum-free DMEM. The final concentrations should bracket the expected IC50 (e.g., 0.1, 0.5, 1, 5, 10 μM). Include a vehicle control (DMSO) at the same final concentration as the highest **JNJ0966** treatment.
- In a separate tube, mix the cell suspension with the **JNJ0966** dilutions (1:1 ratio) to achieve a final cell density of 1.25 x 10^5 cells/mL in the desired **JNJ0966** concentrations.
- After Matrigel® solidification, carefully remove any remaining liquid from the inserts.



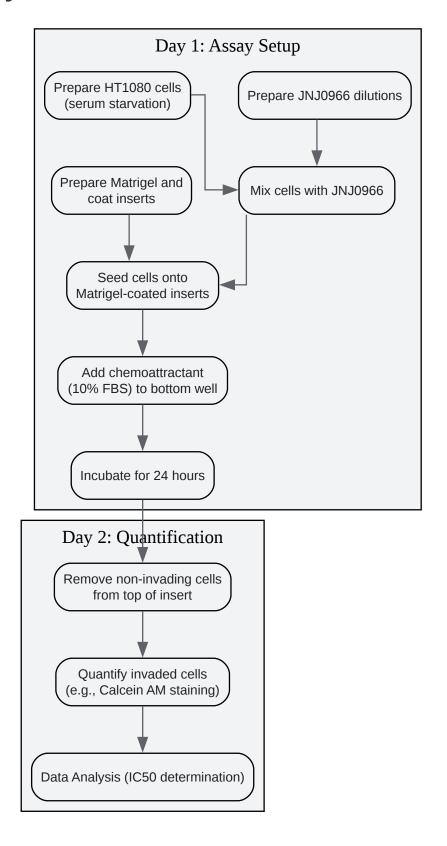
- Add 200 μL of the cell/JNJ0966 suspension to the apical chamber of each Matrigel-coated insert.
- In the basal chamber of the 24-well plate, add 750 μL of DMEM containing 10% FBS as a chemoattractant.[3]
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

Day 2: Quantification of Cell Invasion

- Carefully remove the inserts from the plate.
- With a cotton swab, gently remove the non-invading cells and the Matrigel® from the top surface of the insert membrane.[6][8]
- Quantify the invaded cells on the bottom of the membrane. A common method is using Calcein AM:
 - Prepare a feeder tray with serum-free medium supplemented with 4 μg/mL Calcein AM.[3]
 - Transfer the inserts to the feeder tray and incubate for 1 hour at 37°C to label the invaded cells.
 - Measure the fluorescence intensity using a fluorescence plate reader.
- Alternatively, cells can be fixed with methanol and stained with a solution like 1% Toluidine
 Blue or Crystal Violet, followed by imaging and cell counting.[8]
- 4. Data Analysis
- Calculate the percentage of invasion for each JNJ0966 concentration relative to the vehicle control.
- Plot the percentage of invasion against the log of the **JNJ0966** concentration.
- Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).



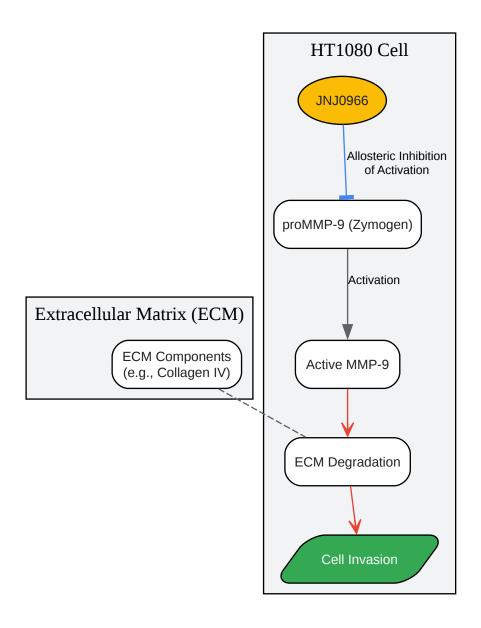
Mandatory Visualizations



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Caption: Experimental workflow for the HT1080 cell invasion assay with JNJ0966.



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Caption: **JNJ0966** mechanism of action in inhibiting HT1080 cell invasion.

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